molecular formula C14H15N5O2 B12926803 Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- CAS No. 55687-58-6

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Cat. No.: B12926803
CAS No.: 55687-58-6
M. Wt: 285.30 g/mol
InChI Key: NVINOPOHEGEHMH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with a pyrimidinyl group and two methoxy groups. Its molecular formula is C13H14N4O2, and it is known for its potential in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with 2,4-diamino-5-pyrimidinemethanol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 5-[(2,4-diamino-5-pyrimidinyl)oxy]-2-methoxy-4-(1-methylethyl)
  • 5-[(2,4-Diamino-5-pyrimidinyl)methyl]-1,2,3-benzenetriol

Uniqueness

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

55687-58-6

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzonitrile

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-8(5-12(21-2)10(11)6-15)3-9-7-18-14(17)19-13(9)16/h4-5,7H,3H2,1-2H3,(H4,16,17,18,19)

InChI Key

NVINOPOHEGEHMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C#N)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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